molecular formula C53H100O6 B8088836 1,3-Dipalmitoyl-2-oleoylglycerol

1,3-Dipalmitoyl-2-oleoylglycerol

Cat. No. B8088836
M. Wt: 833.4 g/mol
InChI Key: FDCOHGHEADZEGF-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) is a triglyceride.

Scientific Research Applications

  • Phase Behavior Analysis : POP's phase behavior has been studied in different conditions. Minato et al. (1996) examined POP's phase behavior in binary mixtures using X-ray diffraction and differential scanning calorimetry, revealing unique monotectic and polymorphic transitions (Minato et al., 1996).

  • Structural Analysis in Oxidation Products : A study by Giuffrida et al. (2004) on the oxidation of triacylglycerols containing oleic acid included POP. This study provided insights into the structural analysis of hydroperoxy- and epoxy-triacylglycerols (Giuffrida et al., 2004).

  • Neuroprotective Effects : POP derived from rice bran oil demonstrated potential neuroprotective effects against cerebral ischemia-reperfusion injury in rats, suggesting its utility in managing cerebral ischemia-related diseases (Lee et al., 2022).

  • Digestion and Physicochemical Properties : Chang and Lee (2021) investigated how the positioning of palmitic acid in POP affects its digestion and physicochemical properties, providing insights relevant to food science and nutrition (Chang & Lee, 2021).

  • Synthesis for Nutrition : Schmid et al. (1999) explored the enzymatic synthesis of structured triglycerides like POP, highlighting its significance in infant nutrition (Schmid et al., 1999).

  • Mixing Behavior and Crystallization : Macridachis et al. (2022) studied the mixing behavior and crystallization of POP in various mixture systems, important for understanding its application in food technology (Macridachis et al., 2022).

  • Thermodynamic and Kinetic Studies : A study by A. M. and colleagues (1997) provided detailed insights into the thermodynamic and kinetic aspects of POP in binary mixtures (A. M. et al., 1997).

  • Nutritional Impact and Lipid Metabolism : Aoyama et al. (1996) investigated the impact of POP's fatty acid isomeric position on the absorption and metabolism of fat in rats, offering valuable information for nutritional science (Aoyama et al., 1996).

properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCOHGHEADZEGF-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2190-25-2
Record name Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

37.2 °C
Record name Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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